molecular formula C11H10N2O3S B13943554 2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid

2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B13943554
M. Wt: 250.28 g/mol
InChI Key: SIZFESNSRFIQCK-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position, a methoxy-substituted phenyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Lacks the methoxy-phenyl and carboxylic acid groups.

    2-Amino-4-carboxythiazole: Lacks the methoxy-phenyl group.

    5-(3-Methoxy-phenyl)-thiazole: Lacks the amino and carboxylic acid groups.

Uniqueness

2-Amino-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid is unique due to the combination of functional groups present in its structure. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2-amino-5-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(5-7)9-8(10(14)15)13-11(12)17-9/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

SIZFESNSRFIQCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N=C(S2)N)C(=O)O

Origin of Product

United States

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